molecular formula C18H15ClN2OS2 B2405237 3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 881944-09-8

3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2405237
CAS No.: 881944-09-8
M. Wt: 374.9
InChI Key: SWXCJVBFYCZUPV-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a complex organic compound featuring a thiazole ring and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.

  • Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl sulfanyl moiety is added to the thiazole ring.

  • Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole derivative and the propanamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiazole ring into other functional groups.

  • Reduction: Reduction reactions can reduce the chlorophenyl sulfanyl group.

  • Substitution: Substitution reactions can replace the chlorophenyl sulfanyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium thiosulfate (Na2S2O3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Thiazole derivatives with different oxidation states.

  • Reduction Products: Reduced forms of the chlorophenyl sulfanyl group.

  • Substitution Products: Derivatives with various substituents replacing the chlorophenyl sulfanyl group.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole derivatives with different substituents.

  • Chlorophenyl Sulfanyl Compounds: Compounds containing chlorophenyl sulfanyl groups with varying structures.

Uniqueness: 3-[(4-Chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c19-14-6-8-15(9-7-14)23-11-10-17(22)21-18-20-16(12-24-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXCJVBFYCZUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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